Bryonolol

Anti-inflammatory Triterpenoids Stereochemistry-activity relationship

Bryonolol (CAS 39765-50-9) is a D:C-friedo-oleanane-type pentacyclic triterpenoid first isolated and structurally characterized from the seeds of Trichosanthes kirilowii Maxim. (Cucurbitaceae).

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
Cat. No. B3036659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBryonolol
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C
InChIInChI=1S/C30H50O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h22-24,31-32H,8-19H2,1-7H3/t22-,23+,24-,26+,27+,28+,29+,30-/m0/s1
InChIKeyZTFHGNGMNAIRAI-QWNCWLTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bryonolol for Research Procurement: Baseline Identity and Physicochemical Properties of D:C-Friedo-Olean-8-ene-3β,29-diol


Bryonolol (CAS 39765-50-9) is a D:C-friedo-oleanane-type pentacyclic triterpenoid first isolated and structurally characterized from the seeds of Trichosanthes kirilowii Maxim. (Cucurbitaceae) [1]. The compound possesses the molecular formula C30H50O2, a molecular weight of 442.72 g/mol, and a D:C-friedo-olean-8-ene skeleton with hydroxyl groups at the C3 (β-orientation) and C29 positions [2]. Bryonolol is one of five structurally related triterpenes co-isolated from the same botanical source, including its C3 epimer (3-epibryonolol) and other oxidized derivatives [3]. The compound is commercially available from multiple natural product vendors as a reference standard, typically at ≥98% HPLC purity, and is intended for research use only [1].

Why Bryonolol Cannot Be Substituted with 3-Epibryonolol or Unverified β-Blocker Analogs in Anti-Inflammatory Studies


Generic substitution or analog interchange involving Bryonolol fails for three distinct, evidence-based reasons. First, Bryonolol and 3-epibryonolol are C3 epimers with opposite stereochemical configurations at the 3-hydroxyl position (β vs. α), a structural difference that dictates divergent pharmacological profiles: the original 1994 isolation study documented that 3-epibryonolol exhibits marked TPA-induced ear inflammation inhibitory activity (ID50 0.2–0.6 mg/ear), whereas Bryonolol itself demonstrated no quantifiable activity in the same assay [1]. Second, multiple commercial database entries erroneously conflate Bryonolol with propranolol (a non-selective β-adrenergic antagonist), creating a risk that procurement decisions based on misattributed β-blocker activity will result in the selection of an incorrect compound class . Third, the D:C-friedo-oleanane triterpenoid scaffold of Bryonolol is structurally and mechanistically distinct from the aryloxypropanolamine pharmacophore of authentic β-blockers, precluding any valid class-level extrapolation of cardiovascular pharmacology to this natural product. These factors collectively mandate compound-specific verification of identity and intended biological activity before procurement for anti-inflammatory or related research applications.

Quantitative Differentiation Evidence for Bryonolol: Head-to-Head Comparison with 3-Epibryonolol and Related Analogs


Differential Anti-Inflammatory Activity: Bryonolol vs. 3-Epibryonolol in TPA-Induced Mouse Ear Edema Model

In the original 1994 isolation and characterization study, Bryonolol was directly compared with its C3 epimer, 3-epibryonolol, in a TPA-induced mouse ear inflammation assay. While 3-epibryonolol exhibited marked inhibitory activity, Bryonolol itself showed no quantifiable inhibition [1]. This differential activity demonstrates that the β-orientation of the C3 hydroxyl group in Bryonolol abolishes anti-inflammatory efficacy in this model, whereas the α-orientation in 3-epibryonolol confers measurable activity.

Anti-inflammatory Triterpenoids Stereochemistry-activity relationship

Comparative Anti-Inflammatory Potency: 3-Epibryonolol vs. Co-Isolated D:C-Friedo-Oleanane Triterpenes

Among the five D:C-friedo-oleanane triterpenes co-isolated from Trichosanthes kirilowii seeds, 3-epikarounidiol, 7-oxoisomultiflorenol, and 3-epibryonolol exhibited marked inhibitory activity against TPA-induced ear inflammation, with a collective ID50 range of 0.2–0.6 mg/ear [1]. Bryonolol and the remaining compound were inactive. This places the active 3-epibryonolol (α-epimer) within the same potency bracket as the other active triterpenes, while the β-epimer Bryonolol falls into the inactive cohort.

Anti-inflammatory Triterpenoids Natural product potency

Physicochemical Distinction: Bryonolol vs. Authentic β-Blockers (Class-Level Structural Incompatibility)

Bryonolol (CAS 39765-50-9) is a pentacyclic triterpenoid (C30H50O2, MW 442.72 g/mol, LogP 9.09) [1]. Authentic β-adrenergic antagonists such as propranolol (CAS 525-66-6) are aryloxypropanolamine derivatives (C16H21NO2, MW 259.34 g/mol, LogP 3.48) with a secondary amine pharmacophore essential for β-receptor binding [2]. Bryonolol lacks both the aryloxypropanolamine backbone and the basic amine nitrogen required for β-adrenoceptor interaction. The compound has no demonstrated affinity for β1 or β2 adrenergic receptors in any peer-reviewed primary literature.

Chemical structure Compound misidentification Quality control

Limited Cytotoxic Evidence: Bryonolol Absence from D:C-Friedooleanane Cytotoxicity Studies

In a 2008 study of D:C-friedooleanane-type triterpenoids from Lagenaria siceraria, compounds 3 and 9 demonstrated significant cytotoxic activity against SK-Hep 1 hepatoma cells with IC50 values of 4.8 μg/mL and 2.1 μg/mL, respectively [1]. Bryonolol was not among the compounds tested or reported as active in this study. No peer-reviewed primary literature exists demonstrating cytotoxic activity of Bryonolol against any cancer cell line. Claims of bryonolol cytotoxicity appearing in certain vendor materials likely stem from confusion with bryonolic acid or other structurally related triterpenoids.

Cytotoxicity Triterpenoids Hepatoma

Predicted Physicochemical Limitations: High Calculated LogP and Extremely Low Aqueous Solubility

Bryonolol exhibits a calculated LogP of 9.09 and predicted aqueous solubility of 7.5 × 10⁻⁵ g/L at 25 °C . These values are consistent with its pentacyclic triterpenoid structure and indicate extremely high lipophilicity. The high LogP value (9.09) exceeds that of many common natural product reference standards and presents formulation challenges for in vitro and in vivo assays requiring aqueous media. As a supporting observation, this physicochemical profile necessitates specialized solubilization strategies (e.g., DMSO stock solutions with subsequent dilution in surfactant-containing vehicles) that may differ from requirements for more polar or moderately lipophilic comparator compounds.

Solubility LogP Formulation

Appropriate Research and Procurement Scenarios for Bryonolol Based on Quantitative Evidence


Stereochemical Reference Standard for D:C-Friedo-Oleanane Triterpenoid Isolation and Characterization

Bryonolol is suitable for use as an authentic reference standard in the isolation, identification, and chromatographic characterization of D:C-friedo-oleanane triterpenoids from Trichosanthes kirilowii and related Cucurbitaceae species. Its well-defined β-orientation at C3 enables accurate discrimination from its α-epimer 3-epibryonolol in HPLC, GC-MS, and NMR-based analyses [1]. This application is directly supported by the original isolation study that employed Bryonolol as one of five structurally characterized reference compounds for the D:C-friedo-oleanane series [1].

Negative Control in Anti-Inflammatory Assays Evaluating C3 Epimer Activity

Given the documented inactivity of Bryonolol in the TPA-induced ear inflammation model compared to the marked activity of 3-epibryonolol (ID50 0.2–0.6 mg/ear), Bryonolol may serve as a stereochemically matched negative control in assays designed to evaluate the C3 stereochemistry dependence of anti-inflammatory activity among D:C-friedo-oleanane triterpenoids [1]. This application leverages the direct head-to-head comparative evidence to provide a structurally relevant inactive comparator for 3-epibryonolol.

Natural Product Reference Material for Physicochemical Property Studies of Highly Lipophilic Triterpenoids

With a calculated LogP of 9.09 and extremely low aqueous solubility (7.5 × 10⁻⁵ g/L at 25 °C) [1], Bryonolol represents a model compound for studying formulation strategies, solubilization methods, and analytical method development for highly lipophilic pentacyclic triterpenoids. Its physicochemical profile may be leveraged in solubility enhancement research or in the development of specialized LC-MS methods for nonpolar natural products.

Phytochemical Authentication and Quality Control of Trichosanthes kirilowii-Derived Materials

Bryonolol is applicable as a chemical marker for the authentication and quality control of Trichosanthes kirilowii seed extracts and derived botanical preparations. Its presence, in conjunction with co-occurring D:C-friedo-oleanane triterpenes including 3-epibryonolol, 3-epikarounidiol, and 7-oxoisomultiflorenol, can be used to verify botanical identity and assess extract consistency [1]. This application is appropriate for phytochemical standardization and pharmacognosy research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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